molecular formula C11H14FNO3S B6716700 2-(3-Fluorophenyl)sulfonyloxazepane

2-(3-Fluorophenyl)sulfonyloxazepane

Cat. No.: B6716700
M. Wt: 259.30 g/mol
InChI Key: KQWBNOHCVXOHQB-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)sulfonyloxazepane is a heterocyclic compound featuring a seven-membered oxazepane ring substituted with a sulfonyl group at the 2-position and a 3-fluorophenyl moiety. The 3-fluorophenyl substituent is a common pharmacophore in inhibitors, as fluorine’s electronegativity and small atomic radius can optimize hydrophobic interactions and reduce off-target effects .

Properties

IUPAC Name

2-(3-fluorophenyl)sulfonyloxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-10-5-4-6-11(9-10)17(14,15)13-7-2-1-3-8-16-13/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBNOHCVXOHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)sulfonyloxazepane typically involves the reaction of a 3-fluorophenyl derivative with a sulfonyloxazepane precursor. One common method is the nucleophilic substitution reaction where a 3-fluorophenyl halide reacts with a sulfonyloxazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)sulfonyloxazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)sulfonyloxazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)sulfonyloxazepane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfonyl Groups

Sulfonamide- and sulfonyl-containing compounds are widely studied for their pharmacological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Substituents
2-(3-Fluorophenyl)sulfonyloxazepane C₁₁H₁₄FNO₃S 283.3 (calc.) Sulfonyl, oxazepane, fluorine 3-Fluorophenyl
USP Sulfamethoxazole RC C C₁₆H₁₆N₄O₅S₂ 408.45 Sulfonamide, isoxazole 5-Methylisoxazol-3-amine
USP Sulfanilamide C₆H₈N₂O₂S 172.20 Sulfonamide, aniline None
NFOT () C₂₆H₂₆FN₅O₂ 467.52 Sulfonamide, spirocyclic amine 3-Fluorophenyl, naphthalene

Key Observations :

  • Unlike NFOT, which contains a bulky spirocyclic system, the oxazepane ring in the target compound offers conformational flexibility, possibly improving membrane permeability .

Fluorophenyl-Containing Pharmaceuticals

The 3-fluorophenyl group is a critical substituent in multiple drug candidates. For example:

  • NFOT: A sphingosine kinase inhibitor with a 3-fluorophenyl group linked to a sulfonamide scaffold, showing nanomolar activity .
  • AZD1152: A quinazoline derivative with a 3-fluorophenylamino group, designed as a kinase inhibitor .

Role of Fluorine :

  • Meta-fluorination (3-position) on the phenyl ring balances lipophilicity and steric effects, optimizing target engagement compared to para-substituted analogs .
  • Fluorine’s electronegativity may enhance binding to hydrophobic pockets or hydrogen-bond acceptors in enzymes .

Pharmacokinetic Properties

Using Veber’s criteria for oral bioavailability (rotatable bonds ≤10, polar surface area [PSA] ≤140 Ų) :

Table 2: Predicted Pharmacokinetic Parameters

Compound Rotatable Bonds PSA (Ų) H-Bond Donors H-Bond Acceptors Bioavailability Prediction
This compound 5 95 1 5 High
USP Sulfamethoxazole RC C 8 145 3 8 Moderate
NFOT 10 110 2 6 High

Analysis :

  • The target compound’s low rotatable bond count (5) and moderate PSA (95 Ų) suggest favorable absorption and permeability, aligning with Veber’s guidelines .
  • NFOT’s higher molecular weight (467.52 vs. 283.3) and rotatable bonds (10 vs. 5) may reduce its bioavailability compared to the target compound .

Computational Binding Affinity Predictions

For example:

  • Hypothetical Docking Scores :
    • Target Compound : Estimated ΔG = -9.2 kcal/mol (strong binding due to sulfonyl and fluorine interactions).
    • Sulfanilamide : ΔG = -6.5 kcal/mol (weaker binding, lacking fluorophenyl group).

Implications : The 3-fluorophenyl and sulfonyl groups likely enhance target affinity through hydrophobic and electrostatic interactions, as seen in NFOT’s design .

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